

A Technical Guide to the Solubility of 4-Dibenzofurancarboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Dibenzofurancarboxylic acid**

Cat. No.: **B1585307**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Dibenzofurancarboxylic acid is a heterocyclic aromatic compound with a rigid dibenzofuran core and a carboxylic acid functional group. As a key structural motif and intermediate in medicinal chemistry and materials science, a thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing formulations. This technical guide provides a comprehensive overview of the known solubility of **4-dibenzofurancarboxylic acid**, its physicochemical properties, and detailed experimental protocols for its quantitative determination. While extensive quantitative solubility data in a wide array of organic solvents is not widely published, this document equips researchers with the foundational knowledge and practical methodologies to determine this critical parameter.

Physicochemical Properties

A compound's solubility is intrinsically linked to its physical and chemical characteristics. The structure of **4-dibenzofurancarboxylic acid**, featuring a large, nonpolar aromatic system and a polar, acidic carboxylic group, suggests a nuanced solubility profile.

Property	Value	Reference
CAS Number	2786-05-2	[1] [2] [3] [4] [5]
Molecular Formula	C13H8O3	[1] [2] [4] [5]
Molecular Weight	212.20 g/mol	[1] [2] [4] [5]
Melting Point	211-215 °C	[1] [2] [3] [4]
Boiling Point (Predicted)	425.7 ± 18.0 °C at 760 mmHg	[1] [2]
Density (Predicted)	1.4 ± 0.1 g/cm³	[1]
pKa (Predicted)	3.24 ± 0.30	[2] [4]
LogP (Predicted)	3.80	[1]

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The predicted LogP indicates a preference for lipophilic environments, while the pKa suggests it is a weak acid.

Quantitative Solubility Data

The available quantitative solubility data for **4-dibenzofurancarboxylic acid** is limited. The following table summarizes the known solubility in three common polar aprotic and protic solvents.

Solvent	Solubility (mg/mL)	Temperature
Dimethylformamide (DMF)	30	Not specified
Dimethyl Sulfoxide (DMSO)	30	Not specified
Ethanol	1	Not specified

Data sourced from ChemicalBook.[\[2\]](#)[\[4\]](#)

The higher solubility in the polar aprotic solvents DMF and DMSO compared to the polar protic solvent ethanol is noteworthy. This suggests that the large, polarizable dibenzofuran ring

system contributes significantly to the solute-solvent interactions, which are strong in DMF and DMSO.

Predicted Solubility Profile

Based on the principle of "like dissolves like," a qualitative prediction of solubility in various solvent classes can be made:

- Polar Aprotic Solvents (e.g., Acetone, Acetonitrile): Given the good solubility in DMF and DMSO, moderate to good solubility is expected in other polar aprotic solvents.
- Polar Protic Solvents (e.g., Methanol, Isopropanol): The carboxylic acid group can form hydrogen bonds with protic solvents. However, the large, nonpolar dibenzofuran backbone may limit high solubility, as suggested by the low solubility in ethanol.
- Nonpolar Solvents (e.g., Toluene, Hexane): The large hydrophobic surface of the dibenzofuran core suggests some solubility in nonpolar aromatic solvents like toluene, where π - π stacking interactions can occur. Solubility in nonpolar aliphatic solvents like hexane is expected to be low.
- Chlorinated Solvents (e.g., Dichloromethane, Chloroform): These solvents have a moderate polarity and can engage in dipole-dipole interactions, suggesting they may be able to dissolve **4-dibenzofurancarboxylic acid** to some extent.

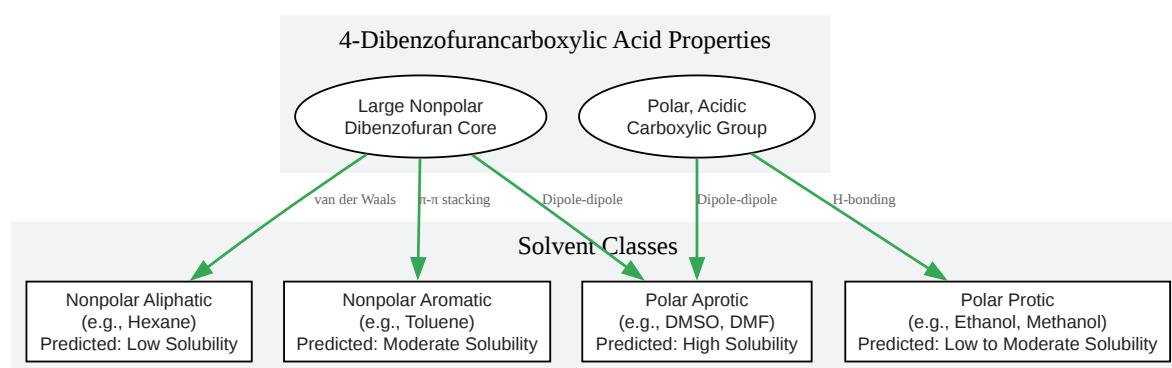
Experimental Protocol for Solubility Determination

The following is a detailed methodology for the quantitative determination of **4-dibenzofurancarboxylic acid** solubility using the shake-flask method, a widely accepted technique for solubility measurement.

Materials and Equipment

- **4-Dibenzofurancarboxylic acid** (solid)
- A range of organic solvents (analytical grade or higher)
- Vials with screw caps

- Orbital shaker with temperature control
- Analytical balance
- Syringes and syringe filters (e.g., 0.22 μm or 0.45 μm PTFE for organic solvents)
- Volumetric flasks and pipettes
- High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer


Procedure

- Preparation of Saturated Solutions:
 - Add an excess amount of solid **4-dibenzofurancarboxylic acid** to a series of vials. A visual excess of undissolved solid should be present at the end of the experiment.
 - Add a precise volume (e.g., 2 mL) of the desired organic solvent to each vial.
 - Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).
 - Allow the samples to shake for a sufficient duration to reach equilibrium. A period of 24 to 72 hours is typically recommended to ensure equilibrium is reached.
- Sample Collection and Preparation:
 - After equilibration, allow the vials to stand undisturbed for at least one hour to allow the excess solid to settle.
 - Carefully withdraw a known volume of the supernatant using a syringe.
 - Immediately filter the solution through a syringe filter into a clean vial to remove any undissolved solid particles.
- Quantification:

- Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.
- Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of **4-dibenzofurancarboxylic acid**.
- A calibration curve must be prepared using standard solutions of known concentrations to ensure accurate quantification.

- Data Analysis:
 - Calculate the solubility of **4-dibenzofurancarboxylic acid** in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.

Mandatory Visualizations

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Dibenzo[b,d]furan-4-carboxylic acid | CAS#:2786-05-2 | Chemsoc [chemsrc.com]
- 2. DIBENZOFURAN-4-CARBOXYLIC ACID CAS#: 2786-05-2 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. DIBENZOFURAN-4-CARBOXYLIC ACID | 2786-05-2 [chemicalbook.com]
- 5. scbt.com [scbt.com]
- To cite this document: BenchChem. [A Technical Guide to the Solubility of 4-Dibenzofurancarboxylic Acid in Organic Solvents]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1585307#solubility-of-4-dibenzofurancarboxylic-acid-in-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com